N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide is a compound belonging to the phenazine class, which comprises nitrogen-containing heterocyclic compounds. Phenazines are recognized for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties. This specific compound has garnered interest in scientific research due to its potential applications in various fields, particularly in biochemistry and pharmacology.
The compound can be synthesized through various methods, often involving the modification of existing phenazine derivatives. It has been studied for its interactions with biological systems and its role in biochemical pathways. The synthesis and characterization of N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide have been documented in chemical databases and scientific literature, providing insights into its properties and applications.
N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide is classified as an amide due to the presence of the carboxamide functional group. It falls within the broader category of heterocyclic compounds, specifically those containing a phenazine core structure. Its classification highlights its potential utility in medicinal chemistry and related research.
The synthesis of N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide can be achieved through several methodologies:
The synthesis typically requires controlled reaction conditions, including temperature and solvent choice, to ensure high yields and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) may be employed for purification and analysis of the final product.
The molecular structure of N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide can be represented by its chemical formula . The structure features a phenazine core with a carboxamide group and a dimethoxy-substituted phenyl group.
This representation provides insight into the connectivity of atoms within the molecule and is crucial for computational modeling and further chemical analysis.
N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide can undergo various chemical reactions typical for amides and phenazines:
Reactions involving this compound are often studied using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), allowing for detailed tracking of reaction pathways and products.
N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide exhibits biological activity through several mechanisms:
Research indicates that the compound interacts with specific cellular targets that play crucial roles in growth regulation and apoptosis. The expression levels of genes involved in its biosynthesis have been found to increase significantly during production in microbial systems.
N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide is generally characterized by:
The compound's stability under various pH conditions makes it suitable for biological applications. Its reactivity profile indicates potential for further derivatization to enhance biological activity or specificity.
N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide has several notable applications:
This compound exemplifies the intersection of synthetic chemistry and biological application, highlighting its potential impact on medicine and agriculture.
Phenazine-1-carboxamide (PCN) is a nitrogen-containing heterocyclic antibiotic produced by Pseudomonas chlororaphis HT66, a biocontrol strain isolated from rice rhizosphere. The core scaffold of PCN derives from chorismate, a key intermediate in the shikimate pathway. The biosynthesis initiates with the condensation of two molecules of chorismate, catalyzed by the enzymes PhzE and PhzD, to form the phenazine precursor trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). Subsequent steps involve decarboxylation, dehydrogenation, and ring rearrangement mediated by PhzF, PhzB, PhzA, and PhzG to yield phenazine-1-carboxylic acid (PCA). The final step is the amidation of PCA at the C1 position, catalyzed by glutamine amidotransferase PhzH, which replaces the carboxyl group with a carboxamide moiety to form PCN [1] [3]. The entire pathway is encoded by the phz operon (phzABCDEFGH), with phzH being crucial for conferring PCN-specific bioactivity against fungal pathogens like Fusarium oxysporum [4].
Table 1: Key Enzymes in PCN Biosynthesis
Gene | Enzyme | Function | Product |
---|---|---|---|
phzE | Anthranilate synthase | Chorismate conversion to DHHA | trans-2,3-Dihydro-3-hydroxyanthranilic acid |
phzF | Dihydroanthranilate isomerase | Isomerization and decarboxylation | 6-Amino-5-oxocyclohex-2-ene-1-carboxylate |
phzB/A | Phenazine-specific synthetases | Dimerization and rearrangement | Phenazine-1,6-dicarboxylic acid |
phzG | FMN-dependent oxidoreductase | Decarboxylation | Phenazine-1-carboxylic acid (PCA) |
phzH | Glutamine amidotransferase | Amidation of PCA | Phenazine-1-carboxamide (PCN) |
The phz operon in P. chlororaphis HT66 comprises 11 genes: phzABCDEFG (core PCA biosynthesis), phzH (amidation), and phzI/phzR (quorum sensing). PhzH is the determinative gene for PCN production, utilizing glutamine as an amide donor to convert PCA to PCN. Mutational studies confirm that ΔphzH strains lose PCN production but retain PCA synthesis, while heterologous phzH expression in PCA-producing strains enables PCN biosynthesis [4]. PCN exhibits superior antifungal activity compared to PCA due to its enhanced cell membrane permeability. For example, PCN shows 2.3-fold higher efficacy than PCA against Rhizoctonia solani, a major rice pathogen [3] [9]. The phz operon’s organization is conserved across Pseudomonas spp., but phzH presence distinguishes PCN producers from strains yielding other derivatives like 2-hydroxyphenazine [4].
PCN biosynthesis is tightly regulated by a hierarchical network:
Table 2: Regulatory Genes and Their Impact on PCN Biosynthesis
Gene/System | Function | Effect of Deletion on PCN Yield |
---|---|---|
phzI/phzR | AHL synthesis & phz operon activation | >80% reduction |
psrA | Repressor of phzI | 1.66-fold increase |
rpeA/rpeB | Repressor of pip and phz genes | 3.06-fold increase (ΔrpeA) |
lon | Protease degrading PhzI | 4.9-fold increase |
Strain engineering and fermentation optimization have significantly enhanced PCN production:
Table 3: Metabolic Engineering Outcomes in Pseudomonas Strains
Strain | Modification | PCN Titer (g/L) | Yield (g/g) | Key Change |
---|---|---|---|---|
HT66 | Wild-type | 0.42 | 0.02 | Baseline |
HT66LSP | ΔlonΔparSΔpsrA | 4.10 | 0.23 | Precursor channeling to shikimate |
H5ΔfleQΔrelA | ΔlonΔparS...ΔrelA | 5.51 (shake flask) | - | Nitrogen source optimization |
H5ΔfleQΔrelA | pH 7.2 control | 8.58 | - | Upregulated ccoO_2/ccoQ_2 |
H5ΔfleQΔrelA | Fed-batch glycerol | 9.58 | 0.28 | Biomass-specific yield increase |
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